

Application Notes: Determination of Total Water Hardness Using Eriochrome Black T Indicator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eriochrome Black A*

Cat. No.: *B094975*

[Get Quote](#)

Introduction

Water hardness is a common quality parameter that is primarily attributed to the presence of dissolved divalent cations, most notably calcium (Ca^{2+}) and magnesium (Mg^{2+}) ions. The determination of total water hardness is crucial in various fields, including drinking water quality monitoring, industrial water treatment, and environmental science. A widely used, accurate, and cost-effective method for this analysis is complexometric titration using Ethylenediaminetetraacetic acid (EDTA) with Eriochrome Black T (EBT) as the indicator.^{[1][2]}

Principle of the Method

This method is a complexometric titration where EDTA, a strong chelating agent, is used as the titrant.^{[1][2]} EDTA forms stable, colorless complexes with Ca^{2+} and Mg^{2+} ions.^{[1][3]} The reaction is carried out in a buffered solution at a pH of approximately 10 to ensure the stability of the metal-EDTA complexes and the proper functioning of the indicator.^{[1][2][4]}

Eriochrome Black T is a metal-ion indicator that, in its deprotonated form at pH 10, is blue.^[5] When introduced to a water sample containing calcium and magnesium ions, EBT forms a less stable, wine-red complex with these ions.^{[1][3][6]} During the titration, EDTA is added and progressively binds with the free Ca^{2+} and Mg^{2+} ions. Once all the free metal ions are complexed, the EDTA then displaces the EBT from the metal-EBT complex due to the formation of the more stable metal-EDTA complex.^{[1][4][7]} This releases the free EBT indicator into the solution, causing a sharp color change from wine-red to blue, which signifies the endpoint of the titration.^{[1][3][6]}

Quantitative Data Summary

The following table summarizes the typical concentrations and volumes used in this titration procedure.

Reagent/Parameter	Value/Concentration	Notes
Standard EDTA Solution	0.01 M	The concentration should be known accurately.
Water Sample Volume	50 mL	A representative sample of the water to be tested. [1] [3] [4]
Ammonia Buffer (pH 10)	2 - 5 mL	Added to maintain the optimal pH for the reaction. [1] [3] [4]
Eriochrome Black T Indicator	3-5 drops or a pinch of solid	Sufficient to produce a distinct color. [1] [3] [4]

Experimental Protocol

This protocol details the step-by-step procedure for determining the total hardness of a water sample.

1. Reagent Preparation

- Standard 0.01 M EDTA Solution: Dissolve 3.723 g of analytical grade disodium EDTA dihydrate in distilled water and dilute to 1000 mL in a volumetric flask.[\[8\]](#)[\[9\]](#)
- Ammonia Buffer Solution (pH 10): Dissolve 16.9 g of ammonium chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (NH₄OH). Add 1.25 g of the magnesium salt of EDTA and dilute to 250 mL with distilled water.[\[9\]](#) Alternatively, dissolve 64 g of NH₄Cl in distilled water, add 570 mL of concentrated ammonia solution, and dilute to 1 L with distilled water.[\[10\]](#)
- Eriochrome Black T Indicator: Mix 0.5 g of Eriochrome Black T dye with 100 g of sodium chloride (NaCl) to prepare a dry powder mixture.[\[8\]](#) Alternatively, a solution can be prepared by dissolving 0.4 g of EBT in 100 mL of 95% ethanol.[\[11\]](#)

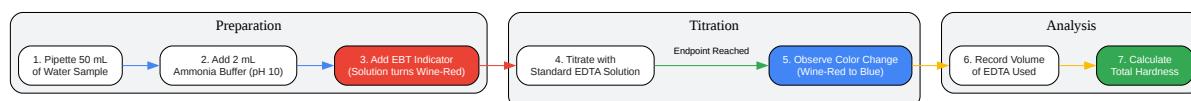
2. Titration Procedure

- Sample Preparation: Using a pipette, transfer 50 mL of the water sample into a 250 mL conical flask.[1][3]
- pH Adjustment: Add 2 mL of the ammonia buffer solution (pH 10) to the water sample in the conical flask and swirl to mix.[3] This step is crucial to ensure the reaction proceeds at the optimal pH.[1][2]
- Indicator Addition: Add 3-5 drops of the Eriochrome Black T indicator solution or a small pinch of the solid indicator mixture to the flask. The solution should turn a distinct wine-red color, indicating the presence of Ca^{2+} and Mg^{2+} ions complexed with the indicator.[1][3][4]
- Titration: Fill a burette with the standard 0.01 M EDTA solution and record the initial volume. Titrate the water sample with the EDTA solution while constantly swirling the flask.[1]
- Endpoint Determination: As the EDTA is added, the solution will begin to show flashes of purple. Continue the titration slowly, drop by drop, until the color of the solution changes sharply from wine-red to a clear blue.[1][3] This color change indicates that all the Ca^{2+} and Mg^{2+} ions have been complexed by the EDTA.
- Record Volume: Record the final volume of the EDTA solution used from the burette.
- Repeat: Repeat the titration at least two more times with fresh samples to obtain concordant results.[3][4]

3. Calculation of Total Hardness

The total hardness of the water sample is calculated in terms of milligrams of calcium carbonate (CaCO_3) per liter (mg/L), which is equivalent to parts per million (ppm). The calculation is as follows:

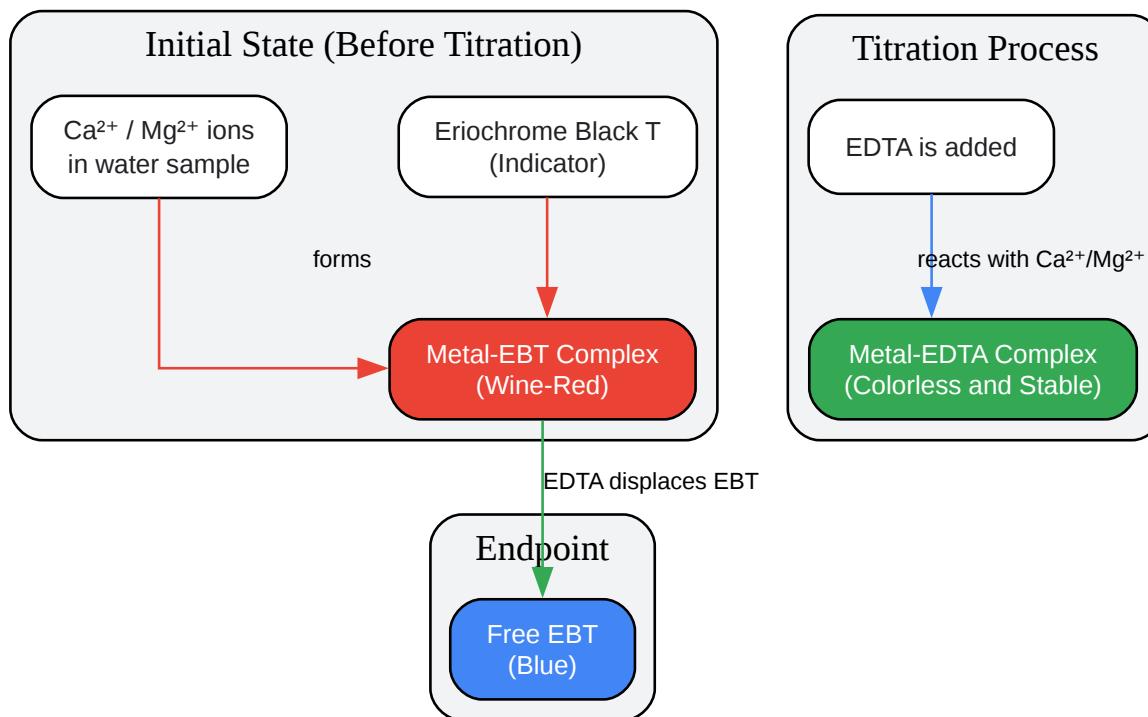
$$\text{Total Hardness (mg/L as CaCO}_3) = (V_{\text{EDTA}} \times M_{\text{EDTA}} \times 100.09 \times 1000) / V_{\text{sample}}$$


Where:

- V_{EDTA} is the volume of the EDTA solution used in the titration (in Liters).

- M_{EDTA} is the molarity of the standard EDTA solution (in mol/L).
- 100.09 is the molar mass of $CaCO_3$ (in g/mol).
- 1000 is the conversion factor from grams to milligrams.
- V_{sample} is the volume of the water sample used (in Liters).

Visualizations


Below is a diagram illustrating the experimental workflow for the determination of water hardness.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for water hardness determination.

The following diagram illustrates the chemical principle of the titration.

[Click to download full resolution via product page](#)

Caption: Chemical principle of the EBT indicator in water hardness titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gspchem.com [gspchem.com]
- 2. How to Determine Water Hardness Using Titration - Olympian Water Testing, LLC [olympianwatertesting.com]
- 3. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 4. Determination of Hardness of Water [staff.buffalostate.edu]
- 5. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 6. NEMI Method Summary - 130.2 [nemi.gov]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. bspublications.net [bsppublications.net]
- 9. Solved Discuss the water hardness results from the | Chegg.com [chegg.com]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. nemi.gov [nemi.gov]
- To cite this document: BenchChem. [Application Notes: Determination of Total Water Hardness Using Eriochrome Black T Indicator]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094975#determination-of-water-hardness-with-eriochrome-black-t-indicator>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com